molecular formula C19H27ClN4O3S B13880080 Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate

Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate

Cat. No.: B13880080
M. Wt: 427.0 g/mol
InChI Key: ZYEHTUIHXNUXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to certain enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, affecting their chemical and biological properties.

    Morpholine-containing compounds: These compounds have a morpholine ring, which can influence their solubility and pharmacokinetic properties.

    Chloro-substituted heterocycles:

This compound stands out due to its unique combination of these structural features, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H27ClN4O3S

Molecular Weight

427.0 g/mol

IUPAC Name

ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate

InChI

InChI=1S/C19H27ClN4O3S/c1-2-27-16(25)6-4-3-5-7-21-13-14-12-15-17(28-14)18(23-19(20)22-15)24-8-10-26-11-9-24/h12,21H,2-11,13H2,1H3

InChI Key

ZYEHTUIHXNUXEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.